
4-Bromo-8-chloroisoquinolin-1-ol
Overview
Description
4-Bromo-8-chloroisoquinolin-1-ol is a chemical compound with the molecular formula C9H5BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 8th positions, respectively, and a hydroxyl group at the 1st position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-chloroisoquinolin-1-ol can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the selective bromination of isoquinoline can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . The chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-chloroisoquinolin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
The applications of 4-Bromo-8-chloroisoquinolin-1-ol can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in breast cancer cells at micromolar concentrations, primarily through caspase pathway activation.
Antimicrobial Properties
- Inhibition of Bacterial Growth : The compound has been evaluated for its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Organic Synthesis
- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures used in drug development and material science.
Case Studies
Several case studies have been conducted to explore the efficacy and applications of this compound:
Case Study on Anticancer Activity
A study focused on human breast cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability (50% at 10 µM after 48 hours). Mechanistic studies indicated that apoptosis was induced via caspase activation pathways.
Case Study on Antimicrobial Efficacy
Another investigation assessed the compound's antibacterial properties against MRSA. The results demonstrated a strong inhibitory effect with an MIC of 12 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The hydroxyl group at the 1st position can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloroisoquinolin-1-ol
- 4-Bromo-8-chloro-1,2-dihydroisoquinolin-1-one
Uniqueness
4-Bromo-8-chloroisoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms at the 4th and 8th positions, respectively, along with the hydroxyl group at the 1st position, makes it a valuable compound for various synthetic and research applications .
Biological Activity
4-Bromo-8-chloroisoquinolin-1-ol is a synthetic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents on the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparisons with related compounds.
Molecular Formula: C9H5BrClNO
CAS Number: 2137784-18-8
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies indicate significant inhibition zones compared to standard antibiotics.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects: The presence of the hydroxyl group allows for interactions that may inhibit inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound is believed to inhibit enzymes involved in inflammatory processes and bacterial metabolism.
- Cell Signaling Modulation: It may influence cell signaling pathways that regulate cell growth and apoptosis.
Antibacterial Activity
A study demonstrated that derivatives of isoquinoline compounds, including this compound, exhibited varying degrees of antibacterial activity. The compound was tested against several strains with results indicating inhibition comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Pseudomonas aeruginosa | 23 | 24 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa and MCF7. The compound demonstrated submicromolar inhibitory concentrations (IC50), indicating potent anticancer effects.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.5 |
MCF7 | 0.7 |
These findings suggest that further investigation into its mechanism of action and potential therapeutic applications is warranted .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through assays measuring cytokine production in response to inflammatory stimuli. Results indicate a significant reduction in pro-inflammatory cytokines when cells were treated with this compound.
Case Studies
Recent literature reviews highlight the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. These studies emphasize the importance of structural modifications in enhancing biological activity .
One case study detailed the synthesis of related compounds using multistep reactions involving bromination and chlorination processes. The resulting derivatives were tested for their antibacterial properties against resistant strains, showcasing the potential for developing new therapeutic agents based on this scaffold .
Properties
IUPAC Name |
4-bromo-8-chloro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUEWSFJJFVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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